4-(Dicyclohexylphosphino)-N,N-dimethylaniline

Catalog No.
S1891695
CAS No.
40438-64-0
M.F
C20H32NP
M. Wt
317.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dicyclohexylphosphino)-N,N-dimethylaniline

CAS Number

40438-64-0

Product Name

4-(Dicyclohexylphosphino)-N,N-dimethylaniline

IUPAC Name

4-dicyclohexylphosphanyl-N,N-dimethylaniline

Molecular Formula

C20H32NP

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C20H32NP/c1-21(2)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h13-16,18-19H,3-12H2,1-2H3

InChI Key

RKUHKZXJHGGGSK-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3

Canonical SMILES

CN(C)C1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3

The exact mass of the compound Dicyclohexyl(4-(N,N-dimethylamino)phenyl)phosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Dicyclohexylphosphino)-N,N-dimethylaniline (CAS 40438-64-0), commonly referred to as Cy-APhos, is an electron-rich monodentate phosphine ligand engineered for palladium- and rhodium-catalyzed cross-coupling reactions[1]. By combining the flexible steric bulk of two cyclohexyl rings with the strong electron-donating capacity of a para-dimethylaminophenyl group, this ligand stabilizes low-valent metal centers while accelerating oxidative addition[2]. From a procurement perspective, it serves as a critical bridge between generic trialkylphosphines and ultra-bulky di-tert-butyl ligands, offering broad substrate compatibility and high turnover numbers in industrial-scale Buchwald-Hartwig aminations and Suzuki-Miyaura couplings [3].

Substituting 4-(Dicyclohexylphosphino)-N,N-dimethylaniline with generic alternatives like tricyclohexylphosphine (PCy3) or dicyclohexylphenylphosphine (Cy2PPh) frequently results in process failures when handling deactivated aryl chlorides[1]. Cy2PPh lacks the para-dimethylamino group, resulting in insufficient electron density at the phosphorus center, which severely retards the oxidative addition step and leads to incomplete conversions [2]. Conversely, substituting with the bulkier di-tert-butyl analogue (APhos) can over-encumber the metal center, preventing the coordination of bulky secondary amines and stalling the catalytic cycle prior to reductive elimination [3]. Procurement decisions must therefore recognize this compound as a precisely tuned ligand required for specific steric and electronic reaction windows, rather than a highly interchangeable generic phosphine.

Accelerated Oxidative Addition via Electronic Tuning

The inclusion of the para-dimethylamino group in 4-(Dicyclohexylphosphino)-N,N-dimethylaniline significantly increases the electron density at the phosphorus atom compared to the unfunctionalized Cy2PPh. In palladium-catalyzed couplings of deactivated aryl chlorides, the target compound stabilizes the Pd(0) intermediate and accelerates oxidative addition, routinely enabling >90% yields at 80–100 °C [1]. Under identical conditions, the less electron-rich Cy2PPh typically stalls at <60% conversion[2].

Evidence DimensionCoupling yield of deactivated aryl chlorides
Target Compound Data>90% yield at 80–100 °C
Comparator Or BaselineDicyclohexylphenylphosphine (Cy2PPh) (<60% yield)
Quantified Difference>30% absolute yield improvement
ConditionsPd-catalyzed cross-coupling of unactivated aryl chlorides, 80–100 °C

Procuring this specific ligand allows manufacturers to utilize cheaper, less reactive aryl chlorides instead of expensive aryl bromides without sacrificing yield.

Steric Flexibility for Bulky Amine Coordination

While the di-tert-butyl analogue (APhos) provides extreme steric bulk, it can be too rigid for couplings involving highly hindered secondary amines. 4-(Dicyclohexylphosphino)-N,N-dimethylaniline utilizes cyclohexyl groups, which can undergo conformational ring-flipping to relieve steric strain during the amine coordination and reductive elimination steps[1]. For the amination of bulky substrates like dicyclohexylamine, the target compound maintains high catalytic efficiency (achieving >85% conversion), whereas the rigid APhos often fails to proceed past 50% conversion due to spatial crowding at the metal center [2].

Evidence DimensionConversion rate with sterically hindered secondary amines
Target Compound Data>85% conversion
Comparator Or BaselineAPhos (di-tert-butyl analogue) (<50% conversion)
Quantified Difference>35% higher conversion for hindered substrates
ConditionsBuchwald-Hartwig amination with bulky secondary amines

Selecting the cyclohexyl variant over the tert-butyl variant is critical for preventing reaction stalling when synthesizing complex, sterically congested pharmaceutical intermediates.

Catalyst Loading and Turnover Efficiency

The precise electronic and steric balance of 4-(Dicyclohexylphosphino)-N,N-dimethylaniline enhances the longevity of the active palladium catalyst, preventing aggregation into inactive palladium black. In standard Suzuki-Miyaura or Buchwald-Hartwig protocols, this ligand enables effective coupling at catalyst loadings as low as 0.5–1.0 mol% Pd [1]. In contrast, using generic bulky ligands like Tricyclohexylphosphine (PCy3) often necessitates 2.0–5.0 mol% Pd to achieve comparable turnover frequencies, driving up the cost of goods in large-scale synthesis [2].

Evidence DimensionRequired Palladium catalyst loading
Target Compound Data0.5–1.0 mol% Pd
Comparator Or BaselineTricyclohexylphosphine (PCy3) (2.0–5.0 mol% Pd)
Quantified Difference2x to 5x reduction in precious metal loading
ConditionsStandard industrial-scale cross-coupling reactions

Reducing palladium loading directly lowers API manufacturing costs and simplifies downstream metal scavenging and purification workflows.

Predictive Modeling and Reaction Optimization

4-(Dicyclohexylphosphino)-N,N-dimethylaniline is formally included in the 32-ligand Universal Training Set (UTS) developed for predictive cross-coupling modeling [1]. Its distinct multidimensional steric and electronic parameters provide unique mathematical data points that help algorithms predict optimal reaction conditions with >80% accuracy [2]. Utilizing random or unparameterized phosphine libraries typically yields hit rates below 20%, wasting valuable substrates and development time [3].

Evidence DimensionReaction optimization hit rate via predictive modeling
Target Compound Data>80% prediction accuracy using UTS ligands
Comparator Or BaselineRandom unguided ligand screening (<20% hit rate)
Quantified Difference4-fold increase in optimization efficiency
ConditionsComputational ligand selection and high-throughput screening workflows

Including this specific parameterized ligand in screening libraries drastically reduces the time and material costs associated with process R&D.

Industrial-Scale Buchwald-Hartwig Aminations with Aryl Chlorides

Because 4-(Dicyclohexylphosphino)-N,N-dimethylaniline accelerates oxidative addition through its electron-rich dimethylamino group, it is the ligand of choice for scaling up C-N bond formations using inexpensive, unactivated aryl chlorides [1]. This directly replaces the need for costly aryl bromides in pharmaceutical manufacturing [2].

Synthesis of Sterically Congested Active Pharmaceutical Ingredients (APIs)

The conformational flexibility of the dicyclohexyl groups allows this compound to accommodate bulky secondary amines better than rigid tert-butyl analogues [3]. It is highly recommended for late-stage functionalization where the API core is highly substituted and prone to steric stalling during reductive elimination [4].

Low-Loading Palladium Catalysis for Fine Chemicals

By stabilizing the Pd(0) resting state and preventing catalyst decomposition, this ligand enables cross-coupling at 0.5–1.0 mol% Pd loadings [5]. This is ideal for fine chemical and agrochemical production where minimizing precious metal costs and residual metal contamination is a primary procurement objective [6].

Data-Driven Ligand Screening and Process R&D

As a designated member of the Universal Training Set (UTS) for phosphine parameterization, 4-(Dicyclohexylphosphino)-N,N-dimethylaniline is an essential procurement item for automated screening facilities [7]. Its inclusion allows process chemists to leverage machine-learning algorithms to rapidly identify optimal coupling conditions, bypassing traditional trial-and-error methodologies [8].

XLogP3

5.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

40438-64-0

Dates

Last modified: 08-16-2023

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